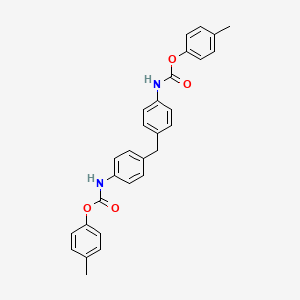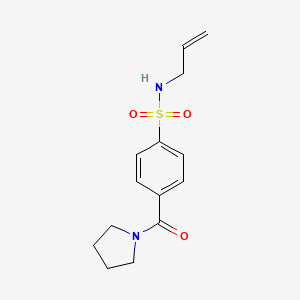
bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate
説明
Bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate, also known as MBC, is a synthetic compound that has been widely used in scientific research. MBC is a carbamate-based compound that has been shown to have various applications in the field of biochemistry and molecular biology.
作用機序
The mechanism of action of bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate is based on its ability to inhibit the activity of certain enzymes and proteins. This compound binds to the active site of the enzyme or protein, preventing it from carrying out its normal function. This inhibition can lead to changes in cellular processes, such as the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine can lead to various physiological effects, such as increased muscle contraction and enhanced cognitive function.
実験室実験の利点と制限
Bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be used to study the function of various enzymes and proteins. However, there are also limitations to its use. This compound can be toxic in high concentrations, and its effects can be difficult to interpret due to its non-specific binding to proteins and enzymes.
将来の方向性
There are several future directions for the use of bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is a target for drugs used to treat Alzheimer's disease. Another potential application is in the study of other proteins and enzymes involved in cellular processes, such as the regulation of gene expression. Overall, this compound has the potential to be a valuable tool for scientific research in the future.
Conclusion
In conclusion, this compound is a carbamate-based compound that has been widely used in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have various applications in the field of biochemistry and molecular biology. This compound's mechanism of action is based on its ability to inhibit the activity of certain enzymes and proteins, and it has several biochemical and physiological effects. While there are limitations to its use, this compound has the potential to be a valuable tool for scientific research in the future.
科学的研究の応用
Bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been used to study the function of other proteins, such as the cholinergic receptor, which is involved in the transmission of nerve impulses.
特性
IUPAC Name |
(4-methylphenyl) N-[4-[[4-[(4-methylphenoxy)carbonylamino]phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-20-3-15-26(16-4-20)34-28(32)30-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)31-29(33)35-27-17-5-21(2)6-18-27/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCQRLMMPKADKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4709826.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4709832.png)
![2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4709834.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4709839.png)

![2-({(3-pyridinylmethyl)[2-(1-pyrrolidinylsulfonyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B4709848.png)
![5-{[(2,4-dichlorobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4709862.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4709866.png)
![N-(2-chloro-3-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709886.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide](/img/structure/B4709893.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4709903.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4709904.png)
![3-allyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709905.png)